N-{[6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-yl](naphthalen-1-yl)methyl}-2-methylpropane-2-sulfinamide
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Overview
Description
N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of phosphanyl, benzodioxol, naphthyl, and sulfinamide groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the core benzodioxol and naphthyl intermediates. These intermediates are then coupled through a series of reactions, including phosphanylation and sulfinamidation, under controlled conditions. The reaction conditions often require inert atmospheres, specific temperature ranges, and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and implementing continuous flow processes to enhance efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the phosphanyl group yields phosphine oxides, while reduction of the sulfinamide group produces amines. Substitution reactions can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-2-methylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphanyl group can coordinate with metal ions, influencing catalytic activity, while the sulfinamide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- **N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-2-methylpropane-2-sulfinamide
- **N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-2-methylpropane-2-sulfinamide
- **N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-2-methylpropane-2-sulfinamide
Uniqueness
N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-2-methylpropane-2-sulfinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phosphanyl and sulfinamide groups allows for versatile applications in catalysis and medicinal chemistry, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C34H32NO3PS |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
N-[(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H32NO3PS/c1-34(2,3)40(36)35-33(28-20-12-14-24-13-10-11-19-27(24)28)29-21-30-31(38-23-37-30)22-32(29)39(25-15-6-4-7-16-25)26-17-8-5-9-18-26/h4-22,33,35H,23H2,1-3H3 |
InChI Key |
SRAPNYODFICLFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4 |
Origin of Product |
United States |
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